Ethyl 2-[(cyclohexylcarbonyl)amino]-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[(CYCLOHEXYLCARBONYL)AMINO]-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, cyclohexyl and cyclopentyl groups, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(CYCLOHEXYLCARBONYL)AMINO]-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and the introduction of the cyclohexyl and cyclopentyl groups. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Cyclohexyl and Cyclopentyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Functional Group Modifications: Various functional groups can be added or modified using reagents such as acyl chlorides and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(CYCLOHEXYLCARBONYL)AMINO]-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiophene ring and other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Acyl chlorides, amines, halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[(CYCLOHEXYLCARBONYL)AMINO]-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-[(CYCLOHEXYLCARBONYL)AMINO]-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[(CYCLOHEXYLCARBONYL)AMINO]ACETATE
- ETHYL 2-[(CYCLOHEXYLCARBONYL)AMINO]BENZOATE
Uniqueness
ETHYL 2-[(CYCLOHEXYLCARBONYL)AMINO]-5-[(CYCLOPENTYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H30N2O4S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
ethyl 2-(cyclohexanecarbonylamino)-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H30N2O4S/c1-3-27-21(26)16-13(2)17(19(25)22-15-11-7-8-12-15)28-20(16)23-18(24)14-9-5-4-6-10-14/h14-15H,3-12H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
BHXCRPKRPWOKKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCC2)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
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